molecular formula C17H10BrNO3 B3597721 (3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone

(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone

Cat. No.: B3597721
M. Wt: 356.2 g/mol
InChI Key: YANYFFGKMBPKQS-UHFFFAOYSA-N
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Description

“(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a bromine atom and an amino group .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a bromine atom, and an amino group . The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be influenced by the substituents on the benzofuran ring. For instance, good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities make benzofuran and its derivatives attractive for drug discovery .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds like 5-Bromobenzofuran have been classified as Acute Tox. 3 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

(3-amino-5-bromo-1-benzofuran-2-yl)-(1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3/c18-10-5-6-13-11(8-10)15(19)17(22-13)16(20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYFFGKMBPKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone
Reactant of Route 2
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone
Reactant of Route 3
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone
Reactant of Route 4
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone
Reactant of Route 5
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone
Reactant of Route 6
(3-amino-5-bromo-1-benzofuran-2-yl)(1-benzofuran-2-yl)methanone

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